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Compound Name:
1-Methyl-1H-imidazole-5-

carbaldehyde

Cat. No.: B1296801 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-1H-imidazole-5-carbaldehyde (C₅H₆N₂O), a key intermediate in pharmaceutical

synthesis and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering in-depth analysis and practical, field-proven insights

into the structural characterization of this compound.

Molecular Structure and Overview
1-Methyl-1H-imidazole-5-carbaldehyde is a heterocyclic aldehyde with a molecular weight of

110.11 g/mol .[1] The structural integrity of this molecule is paramount in its applications,

necessitating precise analytical characterization. This guide will delve into the core

spectroscopic techniques used to elucidate and confirm its structure: Nuclear Magnetic

Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Figure 1: 2D structure of 1-Methyl-1H-imidazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-Methyl-1H-imidazole-5-carbaldehyde, both ¹H and ¹³C NMR provide critical

data for structural confirmation.

¹H NMR Spectroscopy
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The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

Note: Experimentally determined ¹H NMR data for this specific compound was not available in

the searched literature. Predicted values or data from closely related structures can be used for

preliminary analysis but should be confirmed experimentally.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

178.0 C=O (Aldehyde)

144.1 C2

138.5 C5

129.9 C4

33.7 N-CH₃

Source: Wiley-VCH GmbH[1]

The downfield chemical shift at 178.0 ppm is characteristic of an aldehyde carbonyl carbon.

The signals at 144.1, 138.5, and 129.9 ppm correspond to the carbons of the imidazole ring,

and the peak at 33.7 ppm is attributed to the N-methyl group.[1]
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Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-1H-imidazole-5-
carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of

solvent is critical to avoid signal overlap with the analyte.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0 ppm.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
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Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.
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Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

Data not available in search

results

Note: A specific, experimentally verified IR spectrum for 1-Methyl-1H-imidazole-5-
carbaldehyde was not found in the searched literature. Based on the functional groups

present, characteristic peaks are expected for the C=O stretch of the aldehyde (around 1680-
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1700 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2800-3100 cm⁻¹),

and C=N and C=C stretches of the imidazole ring (around 1400-1600 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

Sample Preparation: Grind a small amount (1-2 mg) of 1-Methyl-1H-imidazole-5-
carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder in an

agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10

tons) for a few minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Background Scan: Record a background spectrum of the empty sample compartment to

subtract atmospheric and instrumental interferences.

Sample Scan: Record the spectrum of the sample.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for

separating and identifying volatile and semi-volatile compounds.

Table 4: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%) Assignment

110 100 [M]⁺ (Molecular Ion)

109 95 [M-H]⁺

81 40 [M-H-CO]⁺

54 35 [C₃H₄N]⁺

Source: NIST Mass

Spectrometry Data Center[1]

The mass spectrum shows a prominent molecular ion peak at m/z 110, which corresponds to

the molecular weight of the compound. The peak at m/z 109 is due to the loss of a hydrogen

atom. The fragment at m/z 81 results from the loss of a hydrogen atom and a molecule of

carbon monoxide. The peak at m/z 54 is a characteristic fragment of the imidazole ring.

Experimental Protocol: GC-MS
A typical GC-MS protocol for the analysis of a small organic molecule like 1-Methyl-1H-
imidazole-5-carbaldehyde is as follows.

Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Injector: Split/splitless injector, with a split ratio of 50:1.

Injector Temperature: 250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x

0.25 mm x 0.25 µm.

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
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Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of

10 °C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: The acquired data is processed to identify the retention time and mass

spectrum of the compound. The mass spectrum is then compared with a library of known

spectra (e.g., NIST, Wiley) for confirmation.
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- H•
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Fragmentation
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Figure 3: Proposed fragmentation pathway in EI-MS.

Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust

framework for the structural characterization of 1-Methyl-1H-imidazole-5-carbaldehyde. The

combined data from ¹³C NMR and Mass Spectrometry unequivocally confirm the molecular

structure. While experimental ¹H NMR and IR data were not available in the cited literature, the

provided protocols offer a clear path for their acquisition and interpretation. This guide serves

as a valuable resource for scientists engaged in the synthesis, quality control, and application

of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data of 1-Methyl-1H-imidazole-5-
carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296801#spectroscopic-data-of-1-methyl-1h-
imidazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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